molecular formula C8H10N2O4S B13541654 2-(2-Nitrophenyl)ethane-1-sulfonamide

2-(2-Nitrophenyl)ethane-1-sulfonamide

Cat. No.: B13541654
M. Wt: 230.24 g/mol
InChI Key: DGGXQDQGRKJEFC-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethane sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)ethane-1-sulfonamide typically involves the reaction of 2-nitrobenzyl chloride with sodium sulfonamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonamide anion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The ethane moiety can be oxidized to form corresponding sulfonic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Reduction: 2-(2-Aminophenyl)ethane-1-sulfonamide.

    Substitution: Various substituted sulfonamides.

    Oxidation: 2-(2-Nitrophenyl)ethane-1-sulfonic acid.

Scientific Research Applications

2-(2-Nitrophenyl)ethane-1-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The sulfonamide moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(4-Nitrophenyl)ethane-1-sulfonamide
  • 2-(2-Nitrophenyl)ethane-1-sulfonic acid
  • 2-(2-Aminophenyl)ethane-1-sulfonamide

Comparison: 2-(2-Nitrophenyl)ethane-1-sulfonamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to 2-(4-Nitrophenyl)ethane-1-sulfonamide, the ortho position of the nitro group in this compound can lead to different steric and electronic effects, affecting its interactions with other molecules.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

2-(2-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c9-15(13,14)6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2,(H2,9,13,14)

InChI Key

DGGXQDQGRKJEFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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